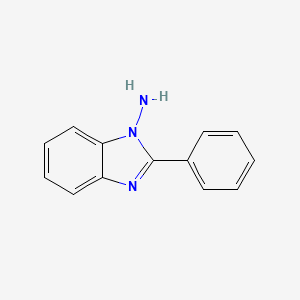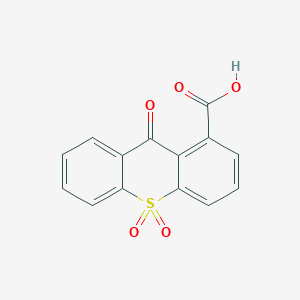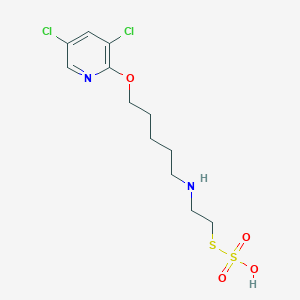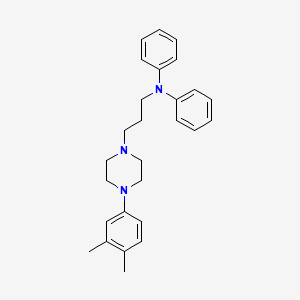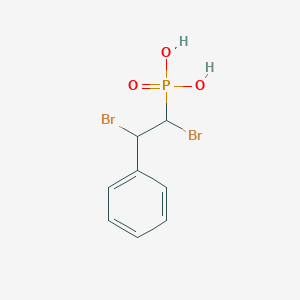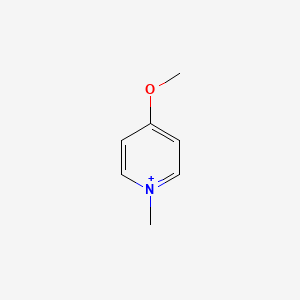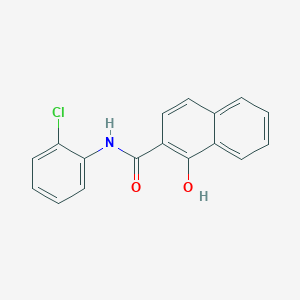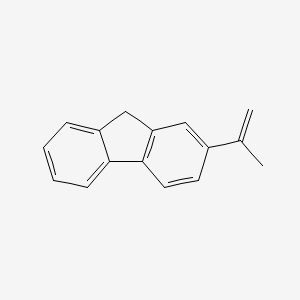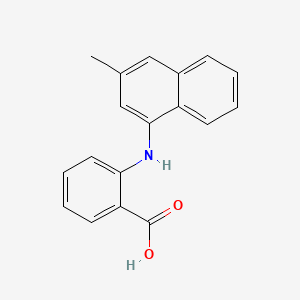![molecular formula C12H13Cl2NO2 B14652751 2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline CAS No. 40735-85-1](/img/structure/B14652751.png)
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline is an organic compound with the molecular formula C15H19NO4. This compound is characterized by the presence of two chlorine atoms and two oxirane (epoxy) groups attached to an aniline ring. It is a colorless solid that is insoluble in water and is primarily used in the production of dyes, pigments, and epoxy resins .
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline can be synthesized through the hydrogenation of 1,4-dichloro-2-nitrobenzene, followed by the reaction with epichlorohydrin under basic conditions . The reaction typically involves the following steps:
Hydrogenation: 1,4-dichloro-2-nitrobenzene is hydrogenated in the presence of a catalyst such as palladium on carbon to yield 2,5-dichloroaniline.
Epoxidation: The resulting 2,5-dichloroaniline is then reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives
科学的研究の応用
2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and epoxy resins for coatings and adhesives
作用機序
The mechanism of action of 2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The oxirane groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with cellular components .
類似化合物との比較
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison
In contrast, other dichloroaniline isomers lack these oxirane groups and are primarily used in the production of dyes and herbicides .
特性
CAS番号 |
40735-85-1 |
|---|---|
分子式 |
C12H13Cl2NO2 |
分子量 |
274.14 g/mol |
IUPAC名 |
2,5-dichloro-N,N-bis(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H13Cl2NO2/c13-8-1-2-11(14)12(3-8)15(4-9-6-16-9)5-10-7-17-10/h1-3,9-10H,4-7H2 |
InChIキー |
FDQRINUXQHJIKB-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CN(CC2CO2)C3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


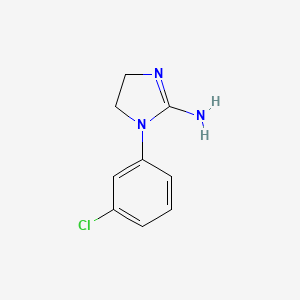
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)

